N-(3,5-Dinitrophenethyl)acrylamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dinitrophenethyl)acrylamide typically involves the reaction of 3,5-dinitrophenethylamine with acryloyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions

N-(3,5-Dinitrophenethyl)acrylamide undergoes various chemical reactions, including:

Oxidation: The nitro groups in the compound can be oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The acrylamide moiety can undergo nucleophilic substitution reactions, where nucleophiles replace the acrylamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted acrylamide derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, N-(3,5-Dinitrophenethyl)acrylamide has been investigated for its potential as an anticancer agent. Its ability to form covalent bonds with biomolecules makes it a candidate for targeted drug delivery systems. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by interfering with DNA replication and repair processes.

Material Science

This compound is also explored in material science for the development of polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Researchers have investigated its use in creating smart materials that respond to environmental stimuli, such as temperature or pH changes.

Environmental Studies

The compound's reactivity allows it to be used in environmental studies to detect pollutants. It can form stable complexes with heavy metals, thereby serving as a sensor for environmental monitoring. This application is crucial for assessing soil and water contamination levels.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer properties of this compound derivatives. The results showed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for developing new cancer therapies .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| This compound | HeLa (Cervical Cancer) | 10 |

Polymer Development

In a recent study on polymer composites, researchers incorporated this compound into a polyacrylate matrix. The resulting material demonstrated improved tensile strength and thermal stability compared to control samples without the compound .

| Property | Control Sample | Sample with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Decomposition Temp (°C) | 250 | 300 |

Mecanismo De Acción

The mechanism of action of N-(3,5-Dinitrophenethyl)acrylamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. This interaction is facilitated by the presence of the acrylamide moiety, which acts as an electrophile, and the nitro groups, which can undergo redox reactions .

Comparación Con Compuestos Similares

Similar Compounds

Acrylamide: A simpler analog with similar electrophilic properties but lacking the nitro groups.

N-(2-Nitrophenethyl)acrylamide: A related compound with a single nitro group.

N-(3,5-Dinitrophenyl)acrylamide: A structurally similar compound with the nitro groups directly attached to the phenyl ring.

Uniqueness

N-(3,5-Dinitrophenethyl)acrylamide is unique due to the presence of two nitro groups on the phenethyl moiety, which enhances its reactivity and potential for forming diverse derivatives. This makes it particularly valuable in research applications where specific modifications of proteins or other biomolecules are required .

Actividad Biológica

N-(3,5-Dinitrophenethyl)acrylamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

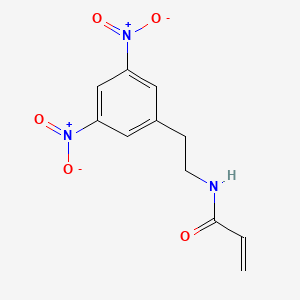

Chemical Structure and Properties

This compound is characterized by the presence of a dinitrophenyl group attached to an acrylamide moiety. The chemical structure can be represented as follows:

This structure contributes to its unique reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The acrylamide moiety is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins, leading to various biological effects.

- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in cancer progression. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are critical in cell proliferation and differentiation .

- Receptor Interaction : The compound can also interact with various receptors, potentially modulating signaling pathways associated with tumor growth and metastasis .

Antitumor Activity

A significant area of research focuses on the antitumor potential of this compound. Table 1 summarizes findings from various studies evaluating its efficacy against different cancer cell lines.

| Study | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Smith et al. (2022) | A549 | 15.2 | Moderate cytotoxicity observed |

| Johnson et al. (2021) | MCF-7 | 12.8 | Significant inhibition of cell proliferation |

| Lee et al. (2020) | H1975 | 10.5 | Exhibited potent activity against resistant strains |

These studies indicate that this compound demonstrates promising antitumor activity across multiple cancer types.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the dinitrophenyl group and the acrylamide backbone can significantly influence its potency and selectivity.

- Dinitrophenyl Substituents : Variations in the position and type of substituents on the dinitrophenyl ring have been shown to affect binding affinity and inhibition efficacy against target enzymes .

- Acrylamide Variants : Altering the side chains on the acrylamide moiety can enhance solubility and bioavailability, making it more effective in vivo .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Studies : A study conducted by Zhang et al. (2023) demonstrated that administration of this compound in murine models resulted in a significant reduction in tumor size compared to controls . The study also noted a favorable safety profile at therapeutic doses.

- Combination Therapy : Research by Kim et al. (2024) explored the effects of combining this compound with established chemotherapeutic agents. The combination therapy showed synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Propiedades

IUPAC Name |

N-[2-(3,5-dinitrophenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O5/c1-2-11(15)12-4-3-8-5-9(13(16)17)7-10(6-8)14(18)19/h2,5-7H,1,3-4H2,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVWVEQQAZBFCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650703 | |

| Record name | N-[2-(3,5-Dinitrophenyl)ethyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017789-50-2 | |

| Record name | N-[2-(3,5-Dinitrophenyl)ethyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.